2-fluoro-N-(3-{5-[(2-{4-nitrophenyl}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide
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Overview
Description
2-fluoro-N-(3-{5-[(2-{4-nitrophenyl}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide is a complex organic compound that features a combination of fluorine, nitro, and triazole functional groups
Preparation Methods
The synthesis of 2-fluoro-N-(3-{5-[(2-{4-nitrophenyl}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules. The preparation of this compound may also involve Friedel-Crafts acylation followed by nitration and other functional group transformations .
Chemical Reactions Analysis
2-fluoro-N-(3-{5-[(2-{4-nitrophenyl}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or nitro groups, using reagents like sodium methoxide or ammonia.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(3-{5-[(2-{4-nitrophenyl}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide involves its interaction with specific molecular targets. The compound’s fluorine and nitro groups can participate in hydrogen bonding and electrostatic interactions with target proteins or enzymes, modulating their activity. The triazole ring can also engage in π-π stacking interactions, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-fluoro-N-(3-{5-[(2-{4-nitrophenyl}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide include other fluorinated benzamides and triazole derivatives. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activity. For example, 2-fluoro-4-nitrobenzamide and 1,2,4-triazole-3-thiol derivatives are structurally related but exhibit different properties due to the presence of different substituents .
Properties
CAS No. |
496053-91-9 |
---|---|
Molecular Formula |
C24H18FN5O4S |
Molecular Weight |
491.5g/mol |
IUPAC Name |
2-fluoro-N-[3-[4-methyl-5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H18FN5O4S/c1-29-22(16-5-4-6-17(13-16)26-23(32)19-7-2-3-8-20(19)25)27-28-24(29)35-14-21(31)15-9-11-18(12-10-15)30(33)34/h2-13H,14H2,1H3,(H,26,32) |
InChI Key |
VGYOHAXRHZQIFO-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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